Ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate Ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1363405-48-4
VCID: VC2864041
InChI: InChI=1S/C11H7ClF3IN2O2/c1-2-20-10(19)7-8(12)18-4-5(16)3-6(9(18)17-7)11(13,14)15/h3-4H,2H2,1H3
SMILES: CCOC(=O)C1=C(N2C=C(C=C(C2=N1)C(F)(F)F)I)Cl
Molecular Formula: C11H7ClF3IN2O2
Molecular Weight: 418.54 g/mol

Ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate

CAS No.: 1363405-48-4

Cat. No.: VC2864041

Molecular Formula: C11H7ClF3IN2O2

Molecular Weight: 418.54 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate - 1363405-48-4

Specification

CAS No. 1363405-48-4
Molecular Formula C11H7ClF3IN2O2
Molecular Weight 418.54 g/mol
IUPAC Name ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Standard InChI InChI=1S/C11H7ClF3IN2O2/c1-2-20-10(19)7-8(12)18-4-5(16)3-6(9(18)17-7)11(13,14)15/h3-4H,2H2,1H3
Standard InChI Key VZJFMTAPBDZCRO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N2C=C(C=C(C2=N1)C(F)(F)F)I)Cl
Canonical SMILES CCOC(=O)C1=C(N2C=C(C=C(C2=N1)C(F)(F)F)I)Cl

Introduction

Chemical Properties

Chemical Reactivity

The compound's reactivity is influenced by its halogen substituents and trifluoromethyl group:

  • Halogen Reactivity: The iodine atom at position 6 is highly reactive in substitution reactions due to its larger atomic radius and lower bond dissociation energy compared to chlorine.

  • Trifluoromethyl Group: This electron-withdrawing group increases the acidity of adjacent hydrogen atoms and stabilizes negative charges on nearby atoms.
    These features make Ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate a versatile intermediate in organic synthesis.

Synthesis Methods

General Synthetic Approach

The synthesis of Ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate typically involves multi-step organic reactions that include halogenation, cyclization, and esterification processes:
Starting MaterialHalogenationIntermediateCyclizationImidazopyridine DerivativeEsterificationFinal Product\text{Starting Material} \xrightarrow{\text{Halogenation}} \text{Intermediate} \xrightarrow{\text{Cyclization}} \text{Imidazopyridine Derivative} \xrightarrow{\text{Esterification}} \text{Final Product}
The choice of reagents and reaction conditions significantly affects the yield and purity of the product.

Specific Synthetic Routes

One documented route involves:

  • Halogenation: Introduction of chlorine and iodine substituents through electrophilic aromatic substitution.

  • Cyclization: Formation of the imidazo[1,2-A]pyridine ring system via condensation reactions involving pyridine derivatives.

  • Esterification: Conversion of carboxylic acid groups into ethyl esters using ethanol under acidic conditions.
    This method ensures high specificity in product formation while minimizing side reactions.

Applications

Medicinal Chemistry

Ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate serves as a scaffold for developing pharmaceutical agents targeting various diseases:

Antitumor Activity

Recent studies have shown that derivatives of imidazo[1,2-A]pyridine exhibit cytotoxic effects against cancer cell lines such as triple-negative breast cancer (TNBC) . These effects are attributed to their ability to induce cell cycle arrest at the G0/G1 phase.

Cell LineGI50 (μM)Mechanism
MDA-MB-231~13G0/G1 Phase Arrest

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against bacterial pathogens by inhibiting essential enzymes involved in cell wall synthesis .

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